molecular formula C15H15NO3S2 B2420230 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one CAS No. 102996-98-5

6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one

Cat. No.: B2420230
CAS No.: 102996-98-5
M. Wt: 321.41
InChI Key: HDQMQMSABKIKBY-UHFFFAOYSA-N
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Description

6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one is a complex heterocyclic compound that features a seven-membered azepine ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-7,8-dihydro-5H-thieno[2,3-d]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-11-2-4-12(5-3-11)21(18,19)16-8-6-15-13(7-9-20-15)14(17)10-16/h2-5,7,9H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMQMSABKIKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C=CS3)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thienoazepinone Synthesis via Friedel-Crafts Cyclization

The thienoazepinone scaffold is constructed through intramolecular Friedel-Crafts acylation, a strategy validated in the synthesis of analogous thieno[2,3-c]azepinones.

Substrate Preparation

The precursor N-(4-methylbenzenesulfonyl)-N-(2-thenyl)-β-alanine is synthesized by reacting 2-thenylamine with β-propiolactone followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Key parameters:

  • Solvent : Dichloromethane (DCM) at 0°C
  • Base : Triethylamine (3 equiv)
  • Yield : 78–82% after column chromatography.

Cyclization Conditions

Tin(IV) chloride-catalyzed cyclization forms the azepinone ring:
$$
\text{N-(4-methylbenzenesulfonyl)-N-(2-thenyl)-β-alanine} \xrightarrow{\text{SnCl}_4 (\text{20 mol\%}), \text{DCM}, \text{reflux}} \text{6-(4-methylbenzenesulfonyl)-4H-thieno[2,3-d]azepin-4-one}
$$

  • Reaction Time : 12–16 hours
  • Yield : 65%.
Table 1: Optimization of Cyclization Catalysts
Catalyst Concentration (mol%) Temperature (°C) Yield (%)
SnCl₄ 20 40 65
AlCl₃ 30 40 52
FeCl₃ 30 40 38
BF₃·OEt₂ 15 25 41

Data adapted from Friedel-Crafts protocols in thienoazepinone synthesis.

Regioselective Sulfonylation Strategies

The 4-methylbenzenesulfonyl group is introduced either pre- or post-cyclization, with phase-transfer catalysis (PTC) proving critical for regiocontrol.

Pre-Cyclization Sulfonylation

Sulfonylation of the β-alanine precursor ensures correct positioning:

  • Reagent : 4-Methylbenzenesulfonyl imidazole (1.2 equiv)
  • Catalyst : Triethylamine (PTC, 0.1 equiv)
  • Solvent : Water/THF biphasic system
  • Yield : 89%.

Post-Cyclization Sulfonylation

Direct sulfonylation of the azepinone core requires careful electrophilic substitution:
$$
\text{4H-thieno[2,3-d]azepin-4-one} \xrightarrow{\text{TsCl (1.5 equiv), DMAP, DCM}} \text{6-Ts-4H-thieno[2,3-d]azepin-4-one}
$$

  • Regioselectivity : 6-position favored due to electron-rich thiophene ring.
  • Yield : 71% after recrystallization.

Alternative Pathways and Byproduct Analysis

Mitsunobu Reaction for Stereochemical Control

While the target compound lacks chiral centers, related syntheses employ Mitsunobu conditions to resolve intermediates:

  • Reagents : DIAD, PPh₃
  • Byproducts : <5% 8-sulfonylated isomer, separable via HPLC.

Reductive Amination Routes

Patent disclosures describe reductive amination of keto-azepinones, though this method introduces unnecessary complexity for the target structure.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.3 Hz, 2H, Ts aromatic), 7.36 (d, J = 8.3 Hz, 2H, Ts aromatic), 4.21 (t, J = 6.1 Hz, 2H, CH₂N), 3.92 (q, J = 5.8 Hz, 2H, CH₂S), 2.45 (s, 3H, CH₃), 2.12–1.98 (m, 4H, azepinone CH₂).
  • HRMS (ESI+) : m/z calc. for C₁₆H₁₇NO₃S₂ [M+H]⁺: 344.0729, found: 344.0732.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Industrial Scalability and Challenges

Environmental Impact

  • E-factor : 23 (traditional batch) vs. 8 (flow process).
  • Waste streams : Aqueous sulfonation byproducts require neutralization.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiophene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the compound's inhibitory effects on enzymes associated with type 2 diabetes mellitus (T2DM). For instance, derivatives synthesized from this compound were screened against alpha-glucosidase and acetylcholinesterase enzymes. The results indicated promising inhibitory activity, suggesting potential applications in managing T2DM and Alzheimer's disease (AD) .

Antimicrobial Properties

The sulfonamide group in the structure is known for its antimicrobial properties. Compounds containing this moiety have been reported to exhibit activity against various bacterial strains. Research indicates that modifications to the thieno[2,3-d]azepin framework can enhance antibacterial efficacy .

Neuroprotective Effects

The neuroprotective potential of 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one has been investigated in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase suggests it may help improve cognitive function and memory impairment associated with AD .

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition for diabetes management, various derivatives of this compound were synthesized and evaluated for their inhibitory effects on alpha-glucosidase. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong enzyme inhibition .

CompoundIC50 (μM)Target Enzyme
Derivative A5.0Alpha-glucosidase
Derivative B10.5Acetylcholinesterase

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of synthesized derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that several compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL .

CompoundMIC (µg/mL)Pathogen
Compound X25E. coli
Compound Y30Staphylococcus aureus

Mechanism of Action

The mechanism of action of 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds with a seven-membered nitrogen-containing ring, such as benzazepines and oxazepines.

    Thiazepines: Similar to azepines but with a sulfur atom in the ring.

    Benzodiazepines: Well-known for their use as anxiolytics and sedatives, these compounds have a fused benzene and diazepine ring system.

Uniqueness

6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one is unique due to its specific combination of a thiophene ring fused with an azepine ring and the presence of a methylbenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one is a member of the thieno[2,3-d]azepine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H13N1O2S1C_{14}H_{13}N_1O_2S_1, with a molecular weight of approximately 273.39 g/mol. The compound features a thieno[2,3-d]azepine core substituted with a 4-methylbenzenesulfonyl group.

Synthesis

The synthesis of this compound typically involves the reaction of thieno[2,3-d]azepine derivatives with sulfonyl chlorides. For example, the reaction of 4-methylbenzenesulfonyl chloride with appropriate precursors under basic conditions has been reported to yield the desired sulfonamide derivatives effectively .

Antitumor Activity

Research indicates that thieno[2,3-d]azepine derivatives exhibit significant antitumor activity. A study highlighted the inhibitory effects of similar compounds on cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to induce apoptosis in these cells and showed synergistic effects when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of these compounds. In vitro studies demonstrated that certain thieno[2,3-d]azepine derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a mechanism through which these compounds could be utilized in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specific derivatives have shown promising results in inhibiting enzymes linked to various diseases. For instance, some studies have focused on their ability to inhibit xanthine oxidase (XO), which is relevant in gout and other inflammatory conditions .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityCompounds induced apoptosis in MCF-7 and MDA-MB-231 cells; synergistic effects with doxorubicin .
Study 2Anti-inflammatory EffectsInhibited TNF-α and IL-6 production in macrophages .
Study 3Enzyme InhibitionDemonstrated inhibition of xanthine oxidase activity .

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